molecular formula C11H18N2O B1435532 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol CAS No. 2034153-29-0

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol

Cat. No.: B1435532
CAS No.: 2034153-29-0
M. Wt: 194.27 g/mol
InChI Key: BXZSABSCWJMXRW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is an organic compound with the molecular formula C₁₁H₁₈N₂O It is characterized by the presence of a phenylhydrazine group attached to a propanol backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol typically involves the reaction of 2,2-dimethylpropanal with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the phenylhydrazine group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenylhydrazine group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(1-hydrazinyl)propan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.

    2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)butan-1-ol: Has an additional carbon in the backbone, affecting its reactivity and applications.

Uniqueness

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is unique due to the presence of both the phenylhydrazine group and the 2,2-dimethylpropanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(N-aminoanilino)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,9-14)8-13(12)10-6-4-3-5-7-10/h3-7,14H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSABSCWJMXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C1=CC=CC=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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